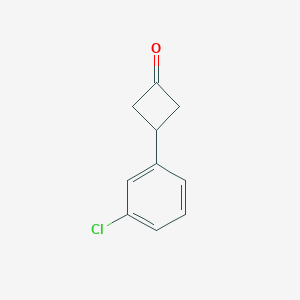
3-(3-Chlorophenyl)cyclobutanone
Descripción general
Descripción
“3-(3-Chlorophenyl)cyclobutanone” is a chemical compound with the linear formula C10H9ClO . It has a molecular weight of 180.63 . The compound is in liquid form .
Synthesis Analysis
The synthesis of cyclobutanones, including “3-(3-Chlorophenyl)cyclobutanone”, involves various methods. One method involves the hydroboration of 1-alkynyl-1-boronate esters and in situ transmetalation . Another method involves chemoselective C-C bond cleavages of reactive bicyclo [1.1.1]pent-1-yl alcohols .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)cyclobutanone” can be represented by the InChI code: 1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 .
Chemical Reactions Analysis
Cyclobutanones, including “3-(3-Chlorophenyl)cyclobutanone”, can undergo various chemical reactions. For instance, they can participate in the Aldol-Tishchenko Reaction . They can also undergo ring expansion and participate in Diels-Alder cycloadditions .
Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)cyclobutanone” is a liquid with a molecular weight of 180.63 .
Aplicaciones Científicas De Investigación
Organic Synthesis
3-(3-Chlorophenyl)cyclobutanone serves as a versatile intermediate in organic synthesis. Its strained four-membered ring structure makes it a valuable precursor for ring expansion, contraction, and opening reactions . This compound can be strategically used to create complex molecular architectures, which are often found in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 3-(3-Chlorophenyl)cyclobutanone’s reactivity is exploited to synthesize novel drug candidates. Its incorporation into larger molecules can lead to the development of new therapeutic agents with potential activity against various diseases due to its unique structural motif .
Material Science
The unique properties of cyclobutanones, including 3-(3-Chlorophenyl)cyclobutanone, allow for their use in material science. They can be used to synthesize new polymers or small molecules that have applications in electronics, coatings, and other advanced materials .
Catalysis
Cyclobutanones are known to be involved in catalytic processes. 3-(3-Chlorophenyl)cyclobutanone could potentially be used as a ligand or a structural motif in catalysts that facilitate various chemical transformations, contributing to more efficient and sustainable industrial processes .
Stereocontrolled Synthesis
The compound is used in stereocontrolled synthesis to obtain enantiomerically pure products. Due to its inherent chirality, it can be employed in asymmetric synthesis, which is crucial for producing compounds with specific stereochemistry required for biological activity .
Biocatalysis
Biocatalysis is an area where 3-(3-Chlorophenyl)cyclobutanone could be utilized. Enzymes may be used to modify this compound selectively, leading to eco-friendly approaches to the synthesis of cyclobutane-containing molecules .
Environmental Chemistry
In environmental chemistry, 3-(3-Chlorophenyl)cyclobutanone might be studied for its degradation products and their environmental impact. Understanding its breakdown could help assess the ecological risks associated with its use and disposal .
Analytical Chemistry
Lastly, 3-(3-Chlorophenyl)cyclobutanone can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-chlorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIYPDUURJOKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728967 | |
| Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)cyclobutanone | |
CAS RN |
152714-08-4 | |
| Record name | 3-(3-Chlorophenyl)cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152714-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
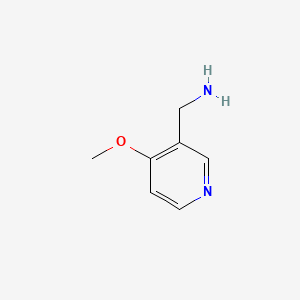
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)

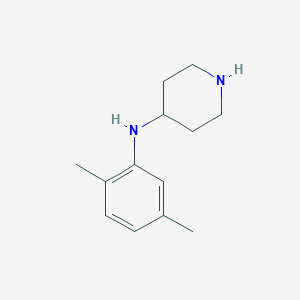
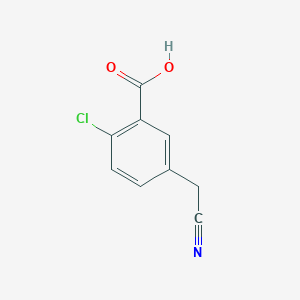
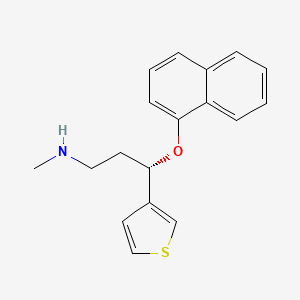


![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)